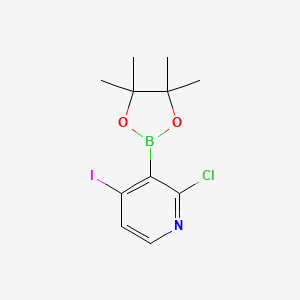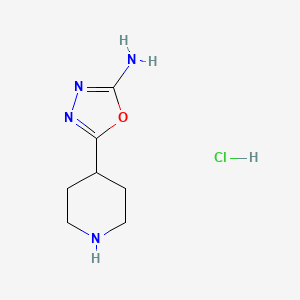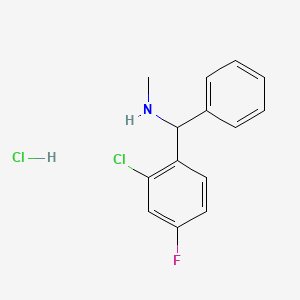 (2-Cloro-4-fluorofenil)(fenil)metilamina clorhidrato CAS No. 1305711-93-6"
>
(2-Cloro-4-fluorofenil)(fenil)metilamina clorhidrato CAS No. 1305711-93-6"
>
(2-Cloro-4-fluorofenil)(fenil)metilamina clorhidrato
Descripción general
Descripción
The compound “(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C14H14Cl2FN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a chloro-fluorophenyl group, a phenyl group, and a methylamine group . The exact 3D structure can be determined using techniques such as X-ray crystallography, but such data does not appear to be readily available.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been involved in various reactions. For example, organoboron compounds, which are structurally similar, are known to undergo reactions such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Producción enzimática de fluorocatecoles
El compuesto 2-Cloro-4-fluorofenol, que comparte una estructura similar con su compuesto, se ha utilizado en la producción enzimática de fluorocatecoles . Los fluorocatecoles son intermediarios importantes en la síntesis de varios productos farmacéuticos y agroquímicos.
Síntesis de bases de Schiff
Las bases de Schiff, que se forman por la condensación de una amina y un compuesto carbonílico, tienen una amplia gama de aplicaciones en química medicinal . Dado que su compuesto contiene un grupo amino, podría usarse potencialmente en la síntesis de bases de Schiff.
Actividad antiviral
Los derivados del indol, que comparten algunas similitudes estructurales con su compuesto, han mostrado actividad antiviral . Se ha descubierto que inhiben la replicación de varios virus de ARN y ADN.
Actividades antiinflamatorias y analgésicas
Los derivados del indol también han demostrado actividades antiinflamatorias y analgésicas . Esto sugiere que su compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos antiinflamatorios y analgésicos.
Actividad anticancerígena
Los derivados del indol han mostrado potencial como agentes anticancerígenos . Se ha descubierto que se unen con alta afinidad a múltiples receptores, lo que podría ser útil en el desarrollo de nuevos fármacos anticancerígenos.
Actividad antimicrobiana
Los derivados del indol han exhibido actividad antimicrobiana . Esto sugiere que su compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos.
Mecanismo De Acción
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the formation of carbon-carbon bonds . This suggests that the compound could affect pathways involving carbon-carbon bond formation.
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2-Chloro-4-fluorophenyl)(phenyl)methyl](methyl)amine hydrochloride has several advantages when used in laboratory experiments. It is relatively stable, and its solubility in water and organic solvents makes it easy to work with. It is also relatively inexpensive, making it suitable for use in a variety of research settings. However, [(2-Chloro-4-fluorophenyl)(phenyl)methyl](methyl)amine hydrochloride is also known to be toxic, and should be handled with caution in the laboratory.
Direcciones Futuras
[(2-Chloro-4-fluorophenyl)(phenyl)methyl](methyl)amine hydrochloride has a variety of potential future directions. It could be used to further investigate the structure and function of various biological targets, such as GPCRs. It could also be used to study the effects of environmental toxins on the human body, as well as to investigate the effects of drugs on the central nervous system. Additionally, [(2-Chloro-4-fluorophenyl)(phenyl)methyl](methyl)amine hydrochloride could be used to develop new drugs and treatments for a variety of diseases and conditions.
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-N-methyl-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN.ClH/c1-17-14(10-5-3-2-4-6-10)12-8-7-11(16)9-13(12)15;/h2-9,14,17H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMGUOSYAWMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=C(C=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



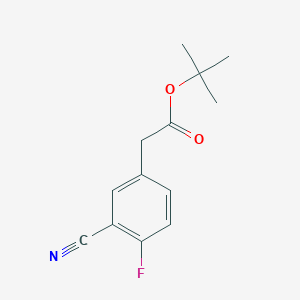
![1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1463365.png)
![Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1463367.png)
![5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463368.png)
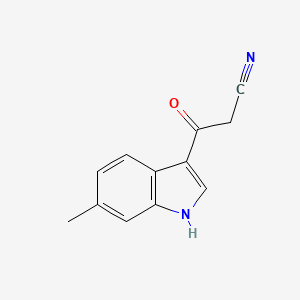

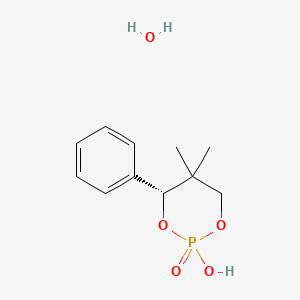
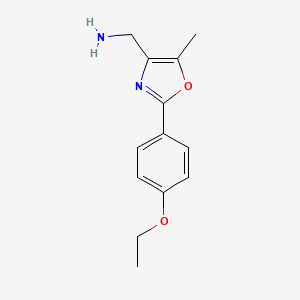

![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)
